2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with dimethyl groups and a piperidine ring linked to a pyrimidine moiety through a methanone bridge. Its unique structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of dimethyl groups at the 2 and 5 positions. The piperidine ring is then synthesized separately and linked to the pyrimidine moiety. Finally, the two fragments are connected through a methanone bridge under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The methanone bridge can be reduced to a methylene group.
Substitution: The dimethyl groups on the furan ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methanone bridge results in a methylene-linked compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar arylcyclohexylamine structure.
Cresol: A methylphenol with a simpler structure but similar aromatic properties.
Uniqueness
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine stands out due to its unique combination of a furan ring, piperidine ring, and pyrimidine moiety. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler compounds like 4-iodobenzoic acid and cresol.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-10-15(13(2)23-12)16(21)20-8-4-14(5-9-20)11-22-17-18-6-3-7-19-17/h3,6-7,10,14H,4-5,8-9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMVVLAJCOCTAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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